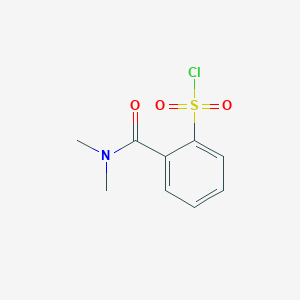
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride group . The molecular weight of this compound is 247.7 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The molecular weight of this compound is 247.7 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación
Synthesis of α-(N-Sulfonyl)amino Amides
In a study by Tong, Liu, and Chen (2015), N,N-dimethylcarbamoyl (trimethyl)silane reacted with N-sulfonylimines to afford α-(N-sulfonyl)amino amides derivatives. This synthesis was conducted using anhydrous benzene as a solvent, without a catalyst, indicating the role of sulfonyl derivatives in organic synthesis (Tong, Liu, & Chen, 2015).
Development of Fluorescent and Colorimetric Sensors
Wu et al. (2016) synthesized two novel 2,1,3-benzothiadiazole derivatives, acting as colorimetric and fluorescent sensors for fluoride ions. These sensors, containing hydrogen-bond functional groups, demonstrated high sensitivity and selectivity for fluoride ions (Wu et al., 2016).
Palladium-Catalyzed Ortho-Sulfonylation
Xu, Liu, Li, and Sun (2015) developed a method for palladium-catalyzed direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides as sulfonylation reagents. This method was applicable to both electron-rich and electron-deficient substrates (Xu, Liu, Li, & Sun, 2015).
Structural Characterization of Sulfonyl Schiff Bases
Qian, Chen, Cui, and Zhu (2012) studied two crystalline forms of sulfonyl Schiff bases. Their structures were determined using X-ray diffraction, showcasing the potential of sulfonyl compounds in structural chemistry (Qian, Chen, Cui, & Zhu, 2012).
Enhancement in Solar Cell Performance
Chu et al. (2011) researched the role of dimethyl sulfoxide in improving the morphology and performance of polycarbazole-based solar cells. This study highlights the utility of sulfonyl derivatives in renewable energy applications (Chu et al., 2011).
Anticancer and Antioxidant Properties of Sulfonamide Drugs
Mohamed et al. (2022) investigated new benzene sulfonamide drugs for their potential as anticancer and antioxidant agents. This study exemplifies the medicinal chemistry applications of sulfonyl derivatives (Mohamed et al., 2022).
Safety and Hazards
This compound is considered hazardous. It has a signal word of “Danger” and is classified as class 8 . The precautionary statements include P501, P260, P234, P264, P280, P390, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, P406, and P405 . The hazard statements include H314 and H290 . It is packed in group II .
Propiedades
IUPAC Name |
2-(dimethylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDIEJDTFQYTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


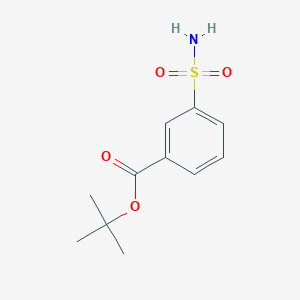
![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)

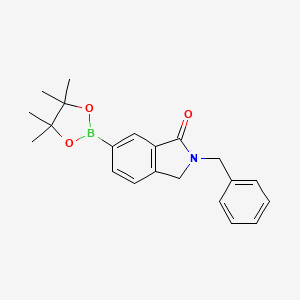
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2856665.png)
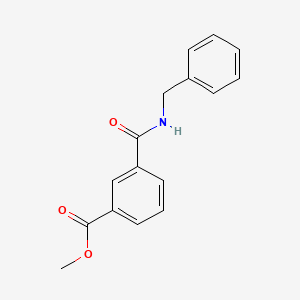
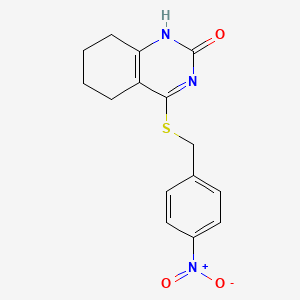
![1-(benzo[d]isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B2856670.png)

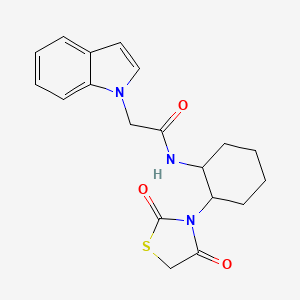

![N-Butan-2-yl-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2856679.png)